(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with ethyl and ethoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology
The compound is explored for its potential in biological assays and as a precursor for bioactive molecules. Its boronic acid group can interact with diols and other biomolecules, making it useful in sensor development .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. Boronic acids are known to inhibit proteases and other enzymes, which can be leveraged for drug development .
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its ability to form stable boron-oxygen bonds is exploited in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrazole ring.
Pinacol boronic esters: Boronic esters that are widely used in organic synthesis.
Arylboronic acids: A class of boronic acids with various aryl groups attached.
Uniqueness
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its pyrazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C15H25BN2O4 |
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Molecular Weight |
308.18 g/mol |
IUPAC Name |
ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |
InChI Key |
CSVIYKNHXBBYIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |
Origin of Product |
United States |
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